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Compound of Interest

Compound Name:
1-(Azetidin-3-yl)piperidin-2-one

hydrochloride

CAS No.: 1432680-40-4

Cat. No.: B1377395

Get Quote

Technical Guide: Piperidinone Scaffolds in Drug
Discovery
Executive Summary & Structural Significance[1][2]
The piperidinone scaffold (specifically piperidin-2-one or

-valerolactam, and piperidin-4-one) represents a "privileged structure" in medicinal chemistry.
Its ubiquity arises from its ability to serve as a constrained peptidomimetic, offering a rigid
geometrical framework that positions pharmacophores in optimal orientations for receptor
binding while maintaining metabolic stability superior to linear peptides.

Core Structural Classes
Piperidin-2-one (Valerolactam): The most clinically significant isomer. It mimics the neutral

transition state of peptide bond hydrolysis and is a key motif in anticoagulants (e.g.,

Apixaban) and Janus kinase (JAK) inhibitors.
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Piperidin-4-one: Primarily serves as a versatile synthetic intermediate for spirocyclic

compounds and peptidomimetics via the ketone functionality.

Glutarimide (Piperidine-2,6-dione): While distinct, it is structurally homologous and critical in

Targeted Protein Degradation (TPD) as the primary ligand for the E3 ligase Cereblon

(CRBN).

Application A: Factor Xa Inhibition (Anticoagulant
Research)
The development of Apixaban (Eliquis) highlights the critical role of the piperidin-2-one scaffold

in replacing unstable peptide bonds with metabolically robust lactams.

Mechanistic Insight
Factor Xa (FXa) is a serine protease. Inhibitors must bind the S1 and S4 pockets. In Apixaban,

the piperidin-2-one ring acts as a neutral P1 ligand. Unlike basic amidines used in earlier

generations (which had poor oral bioavailability), the neutral lactam interacts via hydrogen

bonding and hydrophobic contacts without carrying a permanent charge, drastically improving

membrane permeability (LogP ~2.0) and oral absorption.

Synthetic Strategy: The "Goldberger" Approach
Research into FXa inhibitors often requires the synthesis of N-aryl-piperidin-2-ones. A key

challenge is the formation of the C-N bond between the lactam nitrogen and an aryl halide.

Graphviz Diagram: Apixaban Core Retro-Synthesis
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Apixaban (Target)

Key Intermediate:
3-morpholino-1-(4-aminophenyl)

-5,6-dihydropyridin-2(1H)-one

 [3+2] Cycloaddition
(Hydrazonoacetate)

Ullmann/Goldberger Coupling
(Cu-Catalyzed C-N Bond Formation)

 Morpholine Addition

Precursors:
1. 4-Iodoaniline derivatives
2. 5-Bromovaleryl chloride

3. Piperidin-2-one

 Cyclization & Amidation

Click to download full resolution via product page

Caption: Retro-synthetic logic for the piperidinone core of Apixaban, highlighting the critical C-N

bond formation.

Application B: Targeted Protein Degradation
(PROTACs)
Proteolysis Targeting Chimeras (PROTACs) utilize a bifunctional linker to connect a Target of

Interest (POI) to an E3 ligase.[1][2] The piperidine-2,6-dione (glutarimide) moiety is the obligate

binder for the E3 ligase Cereblon (CRBN).

The Stability Challenge
While thalidomide-based glutarimides are potent CRBN binders, they suffer from hydrolytic

instability (ring opening) in physiological media.
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Research Innovation: Recent studies utilize 3-substituted piperidin-2-ones as hydrolytically

stable isosteres of glutarimides. By removing one carbonyl, the ring becomes resistant to

nucleophilic attack while retaining sufficient affinity for the CRBN tri-tryptophan pocket

(Trp380, Trp386, Trp400).

Linker Design
Piperazines and piperidines are frequently incorporated into PROTAC linkers to:

Modulate Solubility: The basic nitrogen improves physicochemical properties.

Restrict Conformation: Unlike PEG chains, piperidinyl linkers reduce entropic penalties upon

ternary complex formation.

Detailed Experimental Protocols
Protocol 1: Pd-Catalyzed -Arylation of Piperidin-2-ones
Purpose: To introduce aryl diversity at the C3 position of the lactam ring, a common

requirement for optimizing potency in kinase inhibitors and CRBN ligands.

Reagents:

Substrate:

-Benzyl-piperidin-2-one (Protection of N is required).

Aryl Bromide: Ar-Br (1.2 equiv).

Catalyst: Pd(OAc)

(5 mol%).

Ligand: Xantphos or BINAP (5-10 mol%).

Base: LiHMDS (Lithium hexamethyldisilazide) or NaO

Bu.

Solvent: Toluene or THF (Anhydrous).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1377395?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step-by-Step Methodology:

Preparation: Flame-dry a Schlenk tube and purge with Argon.

Loading: Add Pd(OAc)

(0.05 mmol), Ligand (0.05 mmol), and NaO

Bu (1.5 mmol) to the tube.

Substrate Addition: Dissolve

-benzyl-piperidin-2-one (1.0 mmol) and the Aryl Bromide (1.2 mmol) in anhydrous Toluene (5
mL). Add this solution to the Schlenk tube via syringe.

Reaction: Seal the tube and heat to 80–100°C for 12–16 hours.

Mechanism Note: The base generates the enolate of the lactam, which undergoes

transmetallation with the oxidative addition complex (L

Pd(Ar)Br).

Quenching: Cool to room temperature (RT). Quench with saturated NH

Cl solution (5 mL).

Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na

SO

, and concentrate.

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Criteria:

NMR: Look for the disappearance of the C3 protons (multiplet

2.4 ppm) and appearance of a doublet/multiplet shifted downfield (

3.8 ppm) corresponding to the
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-methine.

Protocol 2: Cereblon (CRBN) Binding Assay via
Fluorescence Polarization
Purpose: To determine the binding affinity (

) of novel piperidinone/glutarimide derivatives to the CRBN E3 ligase complex.

Principle: This assay uses a Cy5-labeled Thalidomide tracer.[3] When the tracer binds to large

recombinant CRBN, rotation slows, and fluorescence polarization (FP) is high. A competitive

inhibitor (your compound) displaces the tracer, increasing rotation and decreasing FP.

Materials:

Recombinant CRBN protein (complexed with DDB1).[3][4]

Cy5-Thalidomide Tracer (Excitation ~630 nm / Emission ~670 nm).

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% Pluronic F-127.

Black 384-well low-binding microplate.

Workflow Diagram:

1. Preparation

Dilute Compound (10-point series)
in Assay Buffer (max 1% DMSO)

2. Protein Addition

Add CRBN-DDB1 Complex
(Final Conc: ~100 nM)

3. Tracer Addition

Add Cy5-Thalidomide
(Final Conc: 5-10 nM)

4. Incubation

60 mins @ Room Temp
(Protect from light)

5. Measurement

Read mP (Ex 630/Em 670)
Calc IC50

Click to download full resolution via product page

Caption: Step-by-step workflow for the CRBN Fluorescence Polarization competitive binding

assay.

Detailed Procedure:

Compound Dilution: Prepare a 10-point serial dilution of the test piperidinone compound in

DMSO. Further dilute into Assay Buffer to ensure final DMSO concentration is <1%.
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Plate Setup:

Positive Control: CRBN + Tracer + Vehicle (High mP).

Negative Control: Tracer only (Low mP).

Test Wells: CRBN + Tracer + Test Compound.

Incubation: Add 5

L of diluted compound, 5

L of CRBN protein mix, and 5

L of Cy5-Tracer to the wells (Total volume 15

L).

Equilibrium: Shake plate for 1 minute, then incubate static for 60 minutes at RT in the dark.

Read: Measure Fluorescence Polarization (mP) on a multi-mode plate reader (e.g., Tecan or

PerkinElmer EnVision).

Analysis: Plot mP vs. log[Compound] to determine

.

Data Interpretation:

Z-Factor: Ensure Z' > 0.5 for a valid assay run.

Binding Affinity: A potent CRBN binder (like Pomalidomide) typically shows an

< 1

M.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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